N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide
Description
N-{2-[(Phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a phenylacetyl group linked via an ethylamino side chain to the indole scaffold.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c23-18(12-14-6-2-1-3-7-14)20-10-11-21-19(24)16-13-22-17-9-5-4-8-15(16)17/h1-9,13,22H,10-12H2,(H,20,23)(H,21,24) |
InChI Key |
UCIJWVACZMGDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of indole-3-carboxylic acid with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Structural Modifications and Functional Group Influence
The compound’s phenylacetyl-aminoethyl substituent distinguishes it from analogues with alternative side chains. Key comparisons include:
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| N-(3-hydroxypropyl)-indole-3-carboxamide | 3-hydroxypropyl | Hydrophilic hydroxyl group |
| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Furan-2-ylmethyl | Heteroaromatic furan ring |
| Target compound | 2-[(phenylacetyl)amino]ethyl | Aromatic phenylacetyl group with ethyl linker |
- Hydrophilicity vs.
- Electron-Donating vs. Aromatic Effects : The furan-2-ylmethyl group (electron-rich heterocycle) in the furan derivatives may facilitate π-π interactions with EGFR’s ATP-binding pocket, while the phenylacetyl group could engage in hydrophobic or stacking interactions .
Biological Activity
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of specific biological pathways. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound this compound belongs to the indole-3-carboxamide family, which has been extensively studied for their diverse pharmacological properties. The structural modifications at the indole and phenyl rings significantly influence the biological activity of these compounds. The presence of the phenylacetyl group is particularly noteworthy as it enhances interactions with target proteins, potentially increasing efficacy against specific diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. A notable study evaluated a series of indole-2-carboxamide derivatives for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and others. The findings indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.95 - 1.50 | Inhibition of CDK2 and EGFR |
| Doxorubicin | MCF-7 | 1.10 | Topoisomerase II inhibitor |
| Compound A | MCF-7 | 1.05 | Multi-targeted kinase inhibition |
Mechanistic Studies
The mechanism through which this compound exerts its anticancer effects involves the modulation of key signaling pathways. Specifically, studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), both crucial in regulating cell cycle progression and proliferation in cancer cells.
In vitro assays demonstrated that compounds containing the phenethyl moiety significantly enhanced apoptotic activity by activating caspases and altering the expression levels of apoptotic markers such as Bax and Bcl2, indicating a shift towards pro-apoptotic signaling pathways.
Table 2: Apoptotic Marker Activation by Indole Derivatives
| Compound | Caspase 3 Activation | Caspase 8 Activation | Bax/Bcl2 Ratio |
|---|---|---|---|
| This compound | Increased | Increased | Favorable |
| Doxorubicin | Increased | Increased | Favorable |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on various indole derivatives have revealed critical insights into how modifications affect biological activity. For instance, the introduction of halogen atoms on the phenyl ring has been shown to enhance binding affinity and potency against cancer cell lines.
One study found that compounds with a phenethyl moiety exhibited superior antiproliferative activity compared to those lacking this feature, highlighting the importance of specific structural components in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
